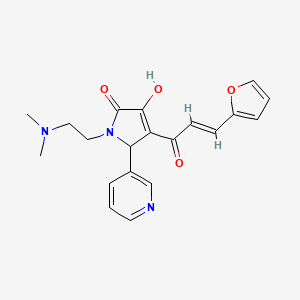![molecular formula C27H37ClN2O5 B2515675 1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one;hydrochloride](/img/structure/B2515675.png)
1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one;hydrochloride
Übersicht
Beschreibung
I-CBP112-Hydrochlorid: ist ein selektiver Inhibitor des cAMP-reaktiven Element-bindenden Proteins (CREBBP) und des E1A-bindenden Proteins p3000 (EP3000). Es wurde gezeigt, dass es die EZH2-Aktivität verringert und die Trimethylierung von Lysin 27 am Histon H3 in kultivierten menschlichen akuten myeloischen Leukämiezellen hemmt . Diese Verbindung ist im Bereich der Epigenetik und Krebsforschung von Bedeutung, da sie die Genexpression durch die gezielte Ansteuerung bestimmter Bromodomänen modulieren kann .
Wirkmechanismus
Target of Action
I-CBP112 Hydrochloride Salt is a selective inhibitor of the bromodomain-containing transcription factors, specifically targeting the CBP/p300 bromodomains . These targets play a crucial role in gene expression and regulation, making them key players in many biological processes.
Mode of Action
I-CBP112 Hydrochloride Salt operates as an acetyl-lysine competitive protein-protein interaction inhibitor . It directly binds to the bromodomains of CBP/p300, inhibiting their function . This interaction results in enhanced acetylation by p300 .
Biochemical Pathways
The compound’s action affects the acetylation process, a key biochemical pathway involved in gene expression and regulation . By inhibiting the CBP/p300 bromodomains, I-CBP112 Hydrochloride Salt enhances acetylation by p300, which can influence various downstream effects, including the modulation of transcription and chromatin structure .
Result of Action
The molecular and cellular effects of I-CBP112 Hydrochloride Salt’s action include a significant reduction in the leukemia-initiating potential of MLL-AF9+ acute myeloid leukemia cells in a dose-dependent manner both in vitro and in vivo . It also increases the cytotoxic activity of BET bromodomain inhibitor JQ1 as well as doxorubicin .
Biochemische Analyse
Biochemical Properties
I-CBP112 hydrochloride directly binds the bromodomains of CREBBP and EP300 with a KD of 0.5 and 0.625 μM, respectively . It shows weak cross-reactivity with bromodomain and extra-terminal (BET) proteins and no reactivity with other bromodomain-containing proteins .
Cellular Effects
Exposure of human and mouse leukemic cell lines to I-CBP112 hydrochloride results in substantially impaired colony formation and induces cellular differentiation without significant cytotoxicity . It has been shown to decrease EZH2 activity and to inhibit trimethylation of lysine 27 on histone H3 in cultured human AML HL-60 and OCI-AML3 cells .
Molecular Mechanism
I-CBP112 hydrochloride exerts its effects at the molecular level by directly binding the bromodomains of CREBBP and EP300 . This binding modulates the interaction of these proteins with acetylated lysine residues on histones and other proteins . It has been shown to decrease EZH2 activity and inhibit trimethylation of lysine 27 on histone H3 .
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in DMSO, ethanol, and dimethylformamide at approximately 16 mg/ml .
Dosage Effects in Animal Models
I-CBP112 hydrochloride significantly reduces the leukemia-initiating potential of MLL-AF9+ acute myeloid leukemia cells in a dose-dependent manner in vitro and in vivo .
Metabolic Pathways
It is known that the compound interacts with the bromodomains of CREBBP and EP300, which are key regulators of gene expression and are involved in various metabolic processes .
Subcellular Localization
Given its role as an inhibitor of CREBBP and EP300, it is likely that it localizes to the nucleus where these proteins exert their functions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: I-CBP112-Hydrochlorid wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Benzoxazepin-Ringsystems beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Benzoxazepin-Rings: Dieser Schritt beinhaltet die Cyclisierung einer Vorläuferverbindung zur Bildung des Benzoxazepin-Rings.
Einführung von funktionellen Gruppen: Verschiedene funktionelle Gruppen werden an den Benzoxazepin-Ring eingeführt, um seine biologische Aktivität zu verstärken.
Hydrochloridbildung: Der letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes, um die Löslichkeit und Stabilität der Verbindung zu verbessern
Industrielle Produktionsverfahren: Die industrielle Produktion von I-CBP112-Hydrochlorid beinhaltet die Hochskalierung des oben beschriebenen Synthesewegs. Dieser Prozess erfordert eine sorgfältige Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelauswahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in kristalliner Form hergestellt und mit Techniken wie Rekristallisation und Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: I-CBP112-Hydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Benzoxazepin-Ring zu modifizieren.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen an die Verbindung einführen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Reduktion desoxygenierte Verbindungen erzeugt .
Wissenschaftliche Forschungsanwendungen
I-CBP112-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Rolle von Bromodomänen bei der Genregulation zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die epigenetische Regulation der Genexpression in verschiedenen Zelltypen zu untersuchen.
Medizin: I-CBP112-Hydrochlorid wird auf seine potenziellen therapeutischen Anwendungen bei der Krebsbehandlung untersucht, insbesondere bei der akuten myeloischen Leukämie.
Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf epigenetische Pfade abzielen
Wirkmechanismus
I-CBP112-Hydrochlorid übt seine Wirkungen aus, indem es selektiv die Bromodomänen von CREBBP und EP300 hemmt. Diese Bromodomänen sind an der Erkennung von acetylierten Lysinresten an Histonen beteiligt, die eine entscheidende Rolle bei der Regulation der Genexpression spielen. Durch die Hemmung dieser Bromodomänen stört I-CBP112-Hydrochlorid die Interaktion zwischen Bromodomänen und acetylierten Histonen, was zu Veränderungen der Chromatinstruktur und Genexpression führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Birabresib: Ein weiterer Bromodomänen-Inhibitor, der auf BET-Proteine abzielt.
JQ1: Ein bekannter BET-Bromodomänen-Inhibitor, der in der Krebsforschung eingesetzt wird.
Einzigartigkeit: I-CBP112-Hydrochlorid ist einzigartig in seiner selektiven Hemmung von CREBBP- und EP300-Bromodomänen, mit minimaler Kreuzreaktivität mit anderen Bromodomänen enthaltenden Proteinen. Diese Selektivität macht es zu einem wertvollen Werkzeug, um die spezifischen Rollen von CREBBP und EP300 bei der Genregulation zu untersuchen und gezielte Therapien für Krankheiten wie Krebs zu entwickeln .
Eigenschaften
IUPAC Name |
1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19;/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3;1H/t19-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYYXGVOYOZTHZ-FYZYNONXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCOC2=C(C1)C=C(C=C2OCC3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CCOC2=C(C1)C=C(C=C2OC[C@H]3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


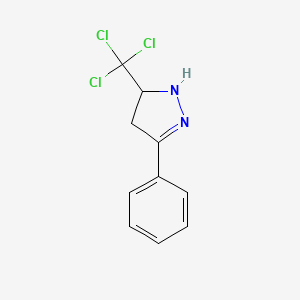
![5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2515593.png)
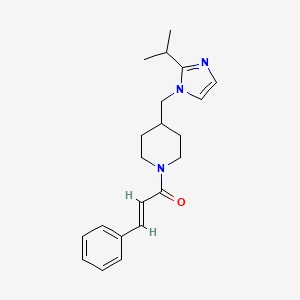
![4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride](/img/structure/B2515596.png)
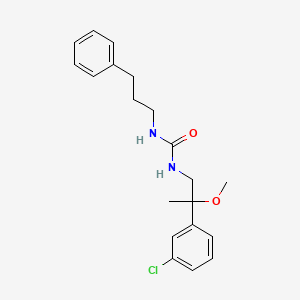
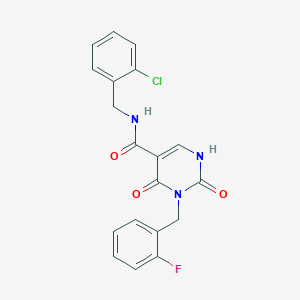
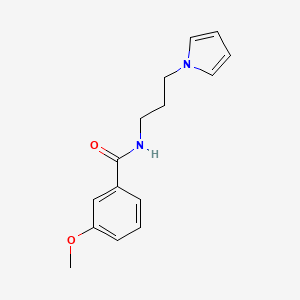
![1-[4-(3,3-Difluoroazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2515605.png)
![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2515607.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2515610.png)

![ethyl 2-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2515612.png)
![5-chloro-N-({2-[(4-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2515614.png)
